molecular formula C18H28N2O B593371 Bupivacaine-d9 CAS No. 474668-57-0

Bupivacaine-d9

Cat. No. B593371
CAS RN: 474668-57-0
M. Wt: 297.49
InChI Key: LEBVLXFERQHONN-JOJYFGIVSA-N
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Description

Bupivacaine-d9 is a potent local anesthetic from the amide group of local anesthetics . It is intended for use as an internal standard for the quantification of bupivacaine by GC- or LC-MS . This compound inhibits sodium currents in rat dorsal horn neurons in a concentration-dependent manner and inhibits synaptic transmission in rat sympathetic ganglia . It also blocks cardiac sodium channels in a use-dependent manner and inhibits respiration in cardiac cell mitochondria . This compound is used in regional anesthesia, epidural anesthesia, spinal anesthesia, and local infiltration .


Molecular Structure Analysis

This compound has a molecular formula of C18H19D9N2O and a molecular weight of 297.5 g/mol . It contains three structural components: an aromatic ring, a connecting group which is an amide, and an ionizable amine group .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C18H19D9N2O and a molecular weight of 297.5 g/mol . The exact physical and chemical properties of this compound are not detailed in the search results.

Scientific Research Applications

  • Bupivacaine has been studied for its effects on human intervertebral disc (IVD) cells. It has been shown to exhibit cytotoxic or proliferative effects depending on the concentration. At certain concentrations, it significantly decreased mRNA levels of various enzymes and cytokines, suggesting potential implications for discography procedures (Quero et al., 2011).

  • Research on bupivacaine's stereoselective block of cardiac sodium channels in guinea pig ventricular myocytes indicated that different enantiomers of bupivacaine could have varying effects on cardiac sodium channels, which is crucial for understanding its cardiovascular toxicity (Valenzuela et al., 1995).

  • A comparison study of S(-)-bupivacaine with racemic RS-bupivacaine in supraclavicular brachial plexus block found no significant differences in onset time, duration of sensory and motor block, or overall success rate, indicating the suitability of S(-)-bupivacaine for local anaesthetic use (Cox et al., 1998).

  • Bupivacaine was found to decrease the viability of rabbit intervertebral disc cells primarily through necrosis. This study showed that bupivacaine-induced primary necrosis might involve the necroptosis pathway, a novel mechanism underlying its cytotoxic effects (Cai et al., 2018).

  • The anaesthetic effect of bupivacaine was improved when encapsulated in nanostructured lipid carriers, highlighting a nanotechnological approach to enhance its efficacy and reduce systemic toxicity (Rodrigues da Silva et al., 2017).

Mechanism of Action

Target of Action

Bupivacaine-d9, like its parent compound Bupivacaine, primarily targets sodium channels on nerve cell membranes . These channels play a crucial role in the initiation and conduction of nerve impulses. By interacting with these channels, this compound can influence the transmission of signals in the nervous system .

Mode of Action

This compound acts by binding to sodium channels and inhibiting the influx of sodium ions . This action decreases the neuronal membrane’s permeability to sodium ions, resulting in inhibition of depolarization. Consequently, this blockade prevents the propagation of nerve impulses, leading to a loss of sensation in the targeted area .

Biochemical Pathways

This compound affects several biochemical pathways. For instance, it has been found to modulate apoptosis and ferroptosis in bladder cancer via the phosphatidylinositol 3-kinase (PI3K)/AKT pathway . Additionally, it has been reported to regulate the BDNF-TrkB/proBDNF-p75NTR pathway, which is involved in neuronal maturation and oxidative stress .

Pharmacokinetics

This compound, like Bupivacaine, is extensively and rapidly metabolized in the liver, followed by excretion via urine . Less than 10% of the dose is excreted as the parent compound, Bupivacaine . The pharmacokinetic properties of this compound are expected to be similar to those of Bupivacaine.

Result of Action

The primary result of this compound action is the temporary numbness or loss of sensation in specific areas of the body . On a molecular level, it has been found to induce apoptosis and ferroptosis in bladder cancer cells by inhibiting the PI3K/Akt signaling pathway . In non-small cell lung cancer, this compound has been reported to inhibit progression by inducing autophagy through the Akt/mTOR signaling pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other drugs, the patient’s metabolic state, and the specific physiological environment can impact the drug’s effectiveness . .

Safety and Hazards

Bupivacaine-d9 is harmful if swallowed, inhaled, or in contact with skin . It may cause respiratory irritation and skin irritation . It is advised to wear personal protective equipment/face protection, avoid dust formation, and not to get in eyes, on skin, or on clothing . It should be used only under a chemical fume hood .

Biochemical Analysis

Biochemical Properties

Bupivacaine-d9 plays a significant role in biochemical reactions, particularly in the inhibition of sodium channels. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with voltage-gated sodium channels, where this compound binds to the intracellular portion of the channel, inhibiting sodium ion influx and thereby blocking nerve impulse transmission . Additionally, this compound has been shown to interact with NMDA receptors, inhibiting their activity and contributing to its analgesic effects .

Cellular Effects

This compound affects various types of cells and cellular processes. In neurons, it inhibits sodium channels, leading to a decrease in action potential propagation and nerve signal transmission . This inhibition affects cell signaling pathways, particularly those involved in pain perception. This compound also influences gene expression by modulating the activity of transcription factors involved in inflammatory responses . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in energy production and utilization.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to voltage-gated sodium channels, leading to the inhibition of sodium ion influx . This binding occurs at the intracellular portion of the channel, stabilizing the inactivated state and preventing the generation and propagation of action potentials. Additionally, this compound inhibits NMDA receptor-mediated synaptic transmission by decreasing the open probability of the receptor channels . This dual mechanism contributes to its potent analgesic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its efficacy can decrease due to degradation. Studies have shown that this compound maintains its stability for several hours under controlled conditions . Long-term effects on cellular function include potential cytotoxicity at high concentrations, which can lead to cell death and impaired cellular processes . In vitro and in vivo studies have demonstrated that this compound can cause changes in cellular morphology and function over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it provides effective local anesthesia without significant adverse effects . At higher doses, this compound can cause systemic toxicity, including neurotoxicity and cardiotoxicity . Studies in animal models have shown that the threshold for toxic effects is dose-dependent, with higher doses leading to more severe adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety.

Metabolic Pathways

This compound is metabolized primarily in the liver, where it undergoes enzymatic degradation . The main metabolic pathways involve the cytochrome P450 enzymes, which hydroxylate the compound, leading to the formation of various metabolites. These metabolites are further conjugated and excreted in the urine. This compound also affects metabolic flux by altering the activity of enzymes involved in energy production and utilization . This can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, which facilitate its movement across cell membranes. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and mitochondria . This distribution pattern affects its localization and activity within the cells.

Subcellular Localization

The subcellular localization of this compound is primarily in the cytoplasm and mitochondria . It can also be found in the endoplasmic reticulum and other organelles, depending on the cell type and experimental conditions. The localization of this compound affects its activity and function, as it can interact with various biomolecules within these compartments. Post-translational modifications, such as phosphorylation, can also influence its targeting and localization within the cells .

properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21)/i1D3,4D2,5D2,12D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBVLXFERQHONN-JOJYFGIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])N1CCCCC1C(=O)NC2=C(C=CC=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q1: Why is Bupivacaine-d9 chosen as an internal standard for Bupivacaine in this study?

A1: this compound is a deuterated form of Bupivacaine, meaning it possesses the same chemical structure with the exception of nine hydrogen atoms substituted by deuterium atoms. This isotopic substitution results in similar chemical behavior to Bupivacaine during sample preparation and analysis, but with a distinguishable mass difference detectable by mass spectrometry [].

    Q2: How does the use of this compound contribute to the validation of the UPLC-MS/MS method?

    A2: In the presented research [], the incorporation of this compound is essential for method validation, specifically contributing to:

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